3-(Bromomethyl)-4-(tert-butyl)pyridine
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Overview
Description
3-(Bromomethyl)-4-(tert-butyl)pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group at the 3-position and a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-(tert-butyl)pyridine typically involves the bromination of 4-(tert-butyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-(tert-butyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines such as 3-(azidomethyl)-4-(tert-butyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-methyl-4-(tert-butyl)pyridine.
Scientific Research Applications
3-(Bromomethyl)-4-(tert-butyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential role in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-(tert-butyl)pyridine largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-(tert-butyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4-methylpyridine: Similar structure but with a methyl group instead of a tert-butyl group.
4-(tert-Butyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-4-(tert-butyl)pyridine is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group provides a reactive site for various chemical transformations, while the tert-butyl group offers steric protection and influences the compound’s reactivity and selectivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-(bromomethyl)-4-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3 |
InChI Key |
QKYGGHYXMXVOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)CBr |
Origin of Product |
United States |
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